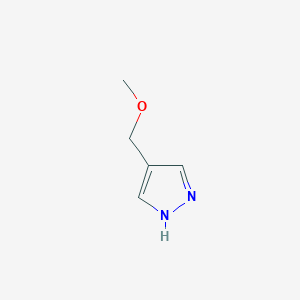

4-(methoxymethyl)-1H-pyrazole

Description

4-(Methoxymethyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a pyrazole core substituted with a methoxymethyl (-CH₂-O-CH₃) group at the 4-position. This structural motif confers unique physicochemical properties, including moderate polarity due to the ether group, which balances hydrophilicity and lipophilicity. The compound has been utilized as a synthetic intermediate in the preparation of high-density oxidizers like heptanitro-bipyrazole (HNBP) via Pd-catalyzed homocoupling and nitration reactions . Its versatility in medicinal chemistry is also evident in derivatives targeting melanin-concentrating hormone receptor 1 (MCHR1) antagonists for central nervous system (CNS) applications .

Properties

IUPAC Name |

4-(methoxymethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-8-4-5-2-6-7-3-5/h2-3H,4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICVUYMRSBUEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308324 | |

| Record name | 4-(Methoxymethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37599-34-1 | |

| Record name | 4-(Methoxymethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37599-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methoxymethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-1H-pyrazole typically involves the reaction of 4-hydroxymethyl-1H-pyrazole with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a methoxymethyl ether intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(methoxymethyl)-1H-pyrazole can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 4-formyl-1H-pyrazole or 4-carboxy-1H-pyrazole.

Reduction: Dihydropyrazole derivatives.

Substitution: Various halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

4-(methoxymethyl)-1H-pyrazole derivatives have applications in medicinal chemistry, organic synthesis, and pharmaceutical development . Pyrazole derivatives, including 4-(methoxymethyl)-1H-pyrazole, are used as anti-inflammatory agents, analgesics, and in cancer therapies because they can inhibit specific enzymes or receptors involved in disease processes .

Scientific Research Applications

- Pharmaceutical Development 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is a therapeutic agent. Pyrazole derivatives can act as inhibitors for biological targets, such as cyclin-dependent kinases (CDKs), which are important in cell cycle regulation and are often implicated in cancer. In vitro assays can assess its efficacy against specific cell lines, providing insights into its therapeutic potential and mechanisms of action.

- Organic Synthesis The bromine atom in 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole makes it susceptible to nucleophilic attack and substitution reactions. These reactions can be used in synthetic pathways to create more complex molecules or derivatives. Newly synthesized quinolone-based 4-(methoxymethyl)-1,2,3-triazole derivatives can guide future studies in organic synthesis, medicine, and pharmaceutical applications .

- Biological Activities Pyrazoles possess a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral activities . They can also act as angiotensin converting enzyme (ACE) inhibitors, neuroprotective agents, cholecystokinin-1 receptor antagonists, and estrogen receptor (ER) ligands .

- Molecular Docking Studies Docking studies have demonstrated that 4-(methoxymethyl)-1,2,3-triazole derivatives exhibit a theoretical affinity with Autodock 4.2 software, with scores between -9.89 and -13.4 kCal/mol against the main protease of COVID-19 Mpro .

- Anti-inflammatory Activity Some pyrazole derivatives have shown anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib . Certain N, N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl derivatives have demonstrated good anti-inflammatory activity, surpassing that of indomethacin in both local and systemic applications .

- Antimicrobial Activity Quinolone-based 4-(methoxymethyl)-1,2,3-triazole derivatives have synergistic effects and high antimicrobial activity against several bacterial strains . Some compounds have shown good activity against bacteria strains such as M. Tuberculosis, M. Luteus, MRSA, B. Subtilis, B. Cereus, P. Aerginosa, K. Pneumonia, E. Coli, P. Vulgaris, and S. Typhi .

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity or receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The methoxymethyl group distinguishes 4-(methoxymethyl)-1H-pyrazole from other pyrazole derivatives. Below is a comparative analysis:

Table 1: Substituent Impact on Key Properties

*LogP values estimated using ChemDraw.

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxymethyl group’s electron-donating nature contrasts with nitro or chloro substituents, which are electron-withdrawing. This difference influences reactivity in electrophilic substitutions and catalytic coupling reactions .

- Solubility: The methoxymethyl group enhances water solubility compared to lipophilic aryl or alkyl chains, as seen in 4-[6-(phenoxy)hexyl] derivatives .

Activity Insights :

- Selectivity: Methoxymethyl-substituted pyrazoles exhibit CNS selectivity, whereas phenoxyhexyl derivatives (e.g., compound C302) target bacterial growth .

- Dual Activity : Hydrazone derivatives (e.g., compound 7 in ) show dual anti-malarial and anti-leishmanial effects, highlighting the role of substituent flexibility.

Biological Activity

4-(Methoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of 4-(methoxymethyl)-1H-pyrazole includes a pyrazole ring with a methoxymethyl substituent. This structural configuration enhances its solubility and bioavailability, making it a promising candidate for various biological applications.

Biological Activities

4-(Methoxymethyl)-1H-pyrazole exhibits a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi effectively .

- Anti-inflammatory Effects : Research indicates that pyrazole compounds can modulate inflammatory pathways, reducing markers such as TNF-α and IL-6 in vitro. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations .

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Pyrazole derivatives have been shown to affect various cancer-related biochemical pathways, suggesting potential as anticancer agents .

The biological activity of 4-(methoxymethyl)-1H-pyrazole is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar pyrazole compounds have been reported to inhibit enzymes involved in inflammatory responses and cancer progression. This modulation can lead to decreased cell proliferation and inflammation .

- Receptor Interaction : Pyrazoles can act as ligands for various receptors, influencing signaling pathways that regulate cellular functions. This interaction is crucial in their therapeutic effects against inflammation and cancer .

Case Studies

Several studies highlight the biological activities of pyrazole derivatives, including 4-(methoxymethyl)-1H-pyrazole:

- Antimicrobial Efficacy : A study tested various pyrazole derivatives against E. coli and S. aureus, where certain compounds showed significant antibacterial activity, indicating that modifications in the pyrazole structure could enhance efficacy .

- Anti-inflammatory Activity : In an experiment involving carrageenan-induced edema in mice, specific pyrazole derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin .

- Anticancer Properties : Research on novel pyrazole derivatives demonstrated promising results against breast cancer cell lines, with some compounds showing IC50 values significantly lower than standard chemotherapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in TNF-α and IL-6 levels | |

| Anticancer | Inhibition of cancer cell proliferation |

Table 2: Comparative Analysis of Pyrazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.